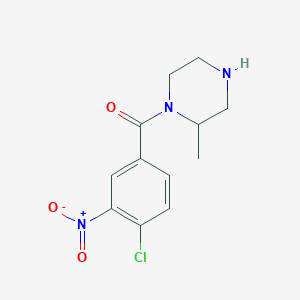

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-8-7-14-4-5-15(8)12(17)9-2-3-10(13)11(6-9)16(18)19/h2-3,6,8,14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIQACXVOAPJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195624 | |

| Record name | (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240569-84-9 | |

| Record name | (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240569-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of Nitrobenzoyl Methylpiperazine Intermediates

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey of drug development, the solubility of a chemical entity is a foundational pillar upon which its ultimate success rests. Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, leading to challenges in formulation, unpredictable bioavailability, and unreliable outcomes in biological assays.[1][2][3] This is particularly true for intermediates—the molecular building blocks of active pharmaceutical ingredients (APIs). A comprehensive understanding of an intermediate's solubility profile is not merely an academic exercise; it is a critical prerequisite for robust process chemistry, efficient purification, and the rational design of the final API.

This guide provides an in-depth exploration of the methodologies and scientific principles for determining the solubility profile of a critical class of pharmaceutical intermediates: nitrobenzoyl methylpiperazines. These structures, featuring a basic piperazine core, a lipophilic benzoyl linker, and an electron-withdrawing nitro group, present a fascinating interplay of physicochemical properties that directly govern their solubility. We will move beyond rote protocols to dissect the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to generate high-quality, reliable solubility data essential for informed decision-making.

Physicochemical Landscape of Nitrobenzoyl Methylpiperazine Intermediates

To intelligently probe the solubility of a molecule, one must first understand its inherent structural and electronic characteristics. The nitrobenzoyl methylpiperazine scaffold is a tale of two moieties: the ionizable, hydrophilic piperazine ring and the neutral, more lipophilic nitrobenzoyl group.

-

The Methylpiperazine Moiety: As a weak base, the 1-methylpiperazine ring contains two nitrogen atoms, but the tertiary amine is the more basic site. Its pKa dictates the degree of ionization at a given pH.[4] In acidic environments (pH < pKa), the piperazine nitrogen will be protonated, forming a cationic species that is significantly more water-soluble than the neutral free base. This pH-dependent behavior is the single most critical factor influencing the aqueous solubility of these intermediates.[4][5]

-

The Nitrobenzoyl Moiety: The nitro group (—NO2) is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient and imparts significant polarity to the molecule.[6][7] While polarity can enhance interactions with water, the overall contribution of the nitrobenzoyl group is often an increase in lipophilicity and crystal lattice energy, which can decrease aqueous solubility. The position of the nitro group (ortho-, meta-, or para-) will also subtly influence crystal packing and intermolecular interactions, potentially leading to different solubility profiles for each isomer.

This structural duality means that nitrobenzoyl methylpiperazine intermediates are likely to exhibit low intrinsic solubility (S₀) in their neutral state but will show markedly increased solubility at lower pH values.

The Core Dichotomy: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions relevant to different stages of drug development.[8][9]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It is the gold standard, determined using methods like the Shake-Flask technique, and is vital for pre-formulation and process chemistry.[2][5][10]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[5][11][12] It is a high-throughput method used in early discovery to flag compounds that might precipitate in biological assays.[2] Kinetic solubility values are typically higher than thermodynamic solubility because they can represent a supersaturated, metastable state.

For process development and understanding the fundamental properties of an intermediate, thermodynamic solubility is the more relevant parameter.

Logical Relationship of Solubility Concepts

Caption: Logical flow from early-stage kinetic screening to definitive thermodynamic profiling.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. The key to trustworthiness is consistency, accurate quantification, and confirmation that equilibrium has been reached.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method remains the gold standard for its reliability.[10] The objective is to create a saturated solution in equilibrium with an excess of solid material.

Step-by-Step Methodology:

-

Preparation: Add an excess of the nitrobenzoyl methylpiperazine intermediate (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer (e.g., water, pH 7.4 phosphate-buffered saline, or biorelevant media like FaSSIF).[1][13]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours.

-

Causality Check: A 24-hour period is a standard starting point, but for highly crystalline or polymorphic compounds, equilibrium may take longer. To ensure a true equilibrium is reached, a time-point study is necessary. Samples should be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility values from the last two time points are statistically identical.[14]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let larger particles settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Self-Validation: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved intermediate using a validated analytical method, typically HPLC-UV or LC-MS.[15][16][17][18][19] A standard calibration curve must be prepared in the same solvent matrix as the diluted sample.

-

Solid-State Analysis: After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound did not undergo a polymorphic transformation or convert to a hydrate/solvate during the experiment, which would invalidate the solubility measurement for the original solid form.

Protocol 2: pH-Solubility Profile Determination

For an ionizable compound like a nitrobenzoyl methylpiperazine, a pH-solubility profile is essential.[20][21] This involves performing the shake-flask method across a range of buffered solutions.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiologically and industrially relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, and 12.0). Ensure the buffers have sufficient capacity to maintain the target pH after the addition of the compound.

-

Solubility Measurement: Execute the Thermodynamic Solubility protocol (Protocol 1) in each of the prepared buffers.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each saturated solution. The resulting curve provides a complete picture of the compound's solubility behavior.

Experimental Workflow Visualization

Caption: Workflow for the Shake-Flask method, including the critical self-validation step.

Data Presentation & Interpretation

Clear and concise data presentation is paramount for effective communication. For a pH-solubility profile, both tabular and graphical representations are necessary.

Table 1: Hypothetical pH-Solubility Profile of 1-(4-Nitrobenzoyl)-4-methylpiperazine at 25°C

| Buffer pH (Initial) | Final Measured pH | Mean Solubility (µg/mL) | Standard Deviation | Solubility (µM) |

| 1.2 | 1.21 | 15,250 | ± 450 | 61,180 |

| 2.0 | 2.03 | 12,800 | ± 380 | 51,350 |

| 4.5 | 4.55 | 850 | ± 55 | 3,410 |

| 6.8 | 6.82 | 25 | ± 3.1 | 100 |

| 7.4 (PBS) | 7.39 | 12 | ± 1.5 | 48 |

| 9.0 | 8.98 | 10.5 | ± 1.1 | 42 |

| 12.0 | 11.95 | 10.2 | ± 0.9 | 41 |

Note: Data is illustrative and based on predicted chemical properties. The molecular weight of 1-(4-nitrobenzoyl)-4-methylpiperazine is assumed to be ~249.28 g/mol .

From this data, we can infer the intrinsic solubility (S₀) is approximately 10 µg/mL, representing the solubility of the neutral species at higher pH values. The sharp increase in solubility below pH 6.8 is consistent with the protonation of the piperazine ring.

Advanced Topics & Field-Proven Insights

Biorelevant Media: Simulating In Vivo Conditions

For intermediates that will become part of an orally administered API, assessing solubility in simple buffers is insufficient. Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo behavior.[13][22][23] These media contain bile salts and lecithin, which form micelles that can solubilize lipophilic compounds.

-

FaSSIF (pH ~6.5): Mimics the small intestine on an empty stomach.[13]

-

FeSSIF (pH ~5.0): Mimics the small intestine after a meal, containing higher concentrations of bile salts and lipids.[13]

A significant increase in solubility in these media compared to standard buffers suggests that food may have a positive effect on the absorption of the final API.

Solubility Enhancement Strategies

If an intermediate's solubility proves problematic for processing or purification, several strategies can be employed. For basic compounds like nitrobenzoyl methylpiperazines, salt formation is the most effective and widely used approach.[24][25]

-

Salt Screening: The intermediate is reacted with a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, mesylic acid, sulfuric acid, tartaric acid) to form different salts.[24] Each resulting salt is a new solid form with a unique crystal lattice and, consequently, a different solubility profile. A successful salt can increase aqueous solubility by several orders of magnitude.[25][26]

Conclusion

The solubility profile of a pharmaceutical intermediate like nitrobenzoyl methylpiperazine is a complex but decipherable property governed by the interplay of its molecular structure and the solution environment. A rigorous, methodologically sound investigation, anchored by the gold-standard shake-flask method and complemented by pH-profiling, is not optional but essential for de-risking the development pathway. By understanding the "why" behind the "how"—recognizing the pH-dependent ionization of the piperazine moiety, the lipophilic contribution of the nitrobenzoyl group, and the absolute necessity of confirming equilibrium and solid-state form—researchers can generate data that is not only accurate but also predictive, paving the way for efficient process development and the successful creation of new medicines.

References

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

-

Jantratid, E., & Dressman, J. (n.d.). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]

-

Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

-

Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

-

Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

-

Davit, B. M., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. [Link]

-

Solubility of Things. (n.d.). N-Nitroso-N-methylpiperazine. [Link]

-

Chemistry Steps. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Emco Dyestuff. (n.d.). N Methyl Piperazine | CAS NO 109-01-3. [Link]

-

LookChem. (n.d.). N-METHYL PIPERAZINE. [Link]

-

Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

-

Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

-

Bentham Science. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

-

ResearchGate. (2025, October 7). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF. [Link]

-

Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

-

IJPSR. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

Wikipedia. (n.d.). Nitro compound. [Link]

-

SlideShare. (n.d.). Phase solubility analysis and pH solubility profile. [Link]

-

Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ResearchGate. (2025, August 6). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

-

ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

-

IJNRD. (2018, January 19). A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir. [Link]

-

Journal of Pharma and Biomedics. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. svedbergopen.com [svedbergopen.com]

- 7. researchgate.net [researchgate.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. protocols.io [protocols.io]

- 13. pharmalesson.com [pharmalesson.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. tandfonline.com [tandfonline.com]

- 18. ijnrd.org [ijnrd.org]

- 19. jpbsci.com [jpbsci.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. biorelevant.com [biorelevant.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]

Precision Engineering of the Piperazine Scaffold: Chiral Building Blocks in Drug Discovery

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antidepressants to tyrosine kinase inhibitors (e.g., Imatinib).[1][2] However, the historical reliance on achiral or racemic piperazines is shifting. The integration of chiral building blocks —specifically C-substituted piperazines—offers a critical avenue for escaping flatland, improving metabolic stability via steric blocking of oxidation sites, and enhancing receptor selectivity.

This technical guide outlines the strategic implementation of chiral piperazines, moving from conformational mechanics to validated synthetic protocols.

Part 1: The Pharmacophore Advantage

Beyond the Flat Scaffold

The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions. Introducing a chiral center at the C2 or C3 position creates a specific vector for side-chain orientation, forcing substituents into equatorial or axial positions that can dramatically alter binding affinity.

Table 1: Impact of Chirality on Piperazine Physicochemical Properties

| Property | Effect of Chiral C-Substitution | Mechanistic Rationale |

| Basicity (pKa) | Modulation (-1 to +1 unit) | Inductive effects of C-substituents (e.g., -CF3 vs -CH3) alter the electron density of the N1/N4 lone pairs. |

| Metabolic Stability | Increased (2-5x half-life) | Steric bulk at C2/C3 hinders CYP450 access to the alpha-carbon, a common site of oxidative metabolism. |

| Selectivity | Enhanced | Rigidification of the ring restricts conformational freedom, reducing off-target binding (entropy penalty reduction). |

| Solubility | Variable | Disruption of crystal packing energy often improves aqueous solubility compared to planar analogs. |

Logical Framework: The Chiral Decision Matrix

The following diagram illustrates the decision process for selecting a chiral piperazine strategy based on drug design goals.

Figure 1: Strategic decision matrix linking medicinal chemistry objectives to specific chiral piperazine modifications and synthetic routes.

Part 2: Synthetic Strategies & Protocols

Strategy A: De Novo Assembly (The "Chiral Pool" Approach)

This is the most robust method for generating specific enantiomers with high optical purity (>99% ee). It utilizes naturally occurring amino acids as the source of chirality.

Protocol: Synthesis of (S)-2-Methylpiperazine

Target: Multigram synthesis of enantiopure (S)-2-methylpiperazine. Source: Adapted from Organic Preparations and Procedures Int. (1990) and validated by recent industrial applications [1, 2].

Reagents:

-

(S)-N-Boc-Alanine

-

Ethyl N-benzylglycinate[3]

-

Dicyclohexylcarbodiimide (DCC)

-

Lithium Aluminum Hydride (LAH)

-

Pd/C (10%)

Step-by-Step Methodology:

-

Peptide Coupling (The Chiral Anchor):

-

Dissolve (S)-N-Boc-Alanine (1.0 eq) and Ethyl N-benzylglycinate (1.0 eq) in Dichloromethane (DCM) at 0°C.

-

Add DCC (1.1 eq) portion-wise. Stir for 1 hour at 0°C, then 12 hours at room temperature.

-

Validation: Filter the precipitated dicyclohexylurea (DCU). The filtrate contains the dipeptide. Monitor by TLC (SiO2, EtOAc/Hexane).

-

-

Cyclization to Diketopiperazine:

-

Treat the crude dipeptide with formic acid or HCl/Dioxane to remove the Boc group.

-

Neutralize with saturated NaHCO3.[3] The free amine will spontaneously attack the ethyl ester, cyclizing to form (S)-1-benzyl-3-methyl-2,5-diketopiperazine.

-

Observation: This intermediate often precipitates as a white solid. Recrystallize from EtOAc/MeOH to ensure optical purity.

-

-

Global Reduction (The Transformation):

-

Caution: This step is exothermic. Use a flame-dried flask under Argon.

-

Suspend the diketopiperazine in dry THF. Carefully add LAH (4.0 eq) pellets/powder at 0°C.

-

Reflux for 24 hours. The carbonyls are reduced to methylenes.

-

Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate that filters easily.

-

-

Debenzylation (Final Deprotection):

Strategy B: Asymmetric Hydrogenation (The "Modern" Approach)

For industrial scalability, reducing pyrazines directly using chiral catalysts is superior to the multi-step chiral pool method.

Workflow Visualization

The following diagram details the Iridium-catalyzed hydrogenation pathway, a breakthrough method for accessing 2,3-disubstituted piperazines [3].

Figure 2: Iridium-catalyzed asymmetric hydrogenation workflow for converting pyrazines to chiral piperazines.

Part 3: Medicinal Chemistry Case Study

Vestipitant (NK1 Receptor Antagonist)

Challenge: The development of Vestipitant, an antiemetic and anxiolytic agent, required a specific cis-2,3-disubstituted piperazine core. Old Route: A linear synthesis involving 6–9 steps with low overall yield and difficult resolution of enantiomers. Innovation: Application of the Ir-catalyzed asymmetric hydrogenation (Strategy B).

-

Precursor: 2-phenyl-3-methylpyrazine.

-

Catalyst: Ir-(S,S)-f-Binaphane.

-

Outcome: The synthesis was shortened to just 2 steps . The key hydrogenation step yielded the target chiral piperazine with 96% ee and >20:1 diastereoselectivity (cis/trans) [3].

Takeaway: Switching from classical resolution to asymmetric catalysis for the piperazine core reduced raw material costs by >40% and streamlined the GMP manufacturing process.

References

-

An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Source: Organic Preparations and Procedures International (1990).[3] URL:[Link][4]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Chemical Biology & Drug Design (2024 Review). URL:[Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Source: Organic Letters (2016).[5] URL:[Link]

-

Opportunities and Challenges for Direct C–H Functionalization of Piperazines. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

Sources

Methodological & Application

Application Notes: 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Introduction: The Privileged Role of Piperazine in Kinase Inhibition

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in successful drug molecules across various therapeutic areas.[1] In oncology, its incorporation into small molecule kinase inhibitors is particularly noteworthy.[2][3] The piperazine moiety offers a unique combination of properties: its basic nitrogen atoms can be fine-tuned for optimal solubility and target engagement, and its rigid, chair-like conformation provides a reliable anchor for building complex molecular architectures.[1] This allows for precise positioning of pharmacophores within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.[1][4] Prominent examples of blockbuster drugs containing this scaffold include imatinib, bosutinib, and the highly potent anaplastic lymphoma kinase (ALK) inhibitor, brigatinib.[2][4]

This guide details the synthesis and application of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine , a key intermediate designed for the efficient construction of next-generation kinase inhibitors. We will use the synthetic strategy toward brigatinib, a dual ALK and Epidermal Growth Factor Receptor (EGFR) inhibitor, as a practical framework to illustrate the utility of this intermediate.[5][6][7]

Strategic Overview: Pathway to a Kinase Inhibitor Core

The journey from simple starting materials to a complex kinase inhibitor involves a multi-step synthetic sequence. Our target intermediate, 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine, plays a pivotal role. The overall strategy involves two main phases:

-

Formation of the Amide Intermediate: A nucleophilic acyl substitution reaction to couple 4-chloro-3-nitrobenzoyl chloride with 2-methylpiperazine.

-

Activation via Nitro-Group Reduction: The nitro group is chemically reduced to a primary amine, transforming the intermediate into a reactive nucleophile ready for coupling with the core heterocyclic structure of the final inhibitor.

This two-step process yields a substituted aniline-piperazine building block, a common feature in many potent kinase inhibitors.

Protocol 1: Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

This protocol describes the nucleophilic acyl substitution between 4-chloro-3-nitrobenzoyl chloride and 2-methylpiperazine. The reaction forms a stable amide bond, creating the core structure of our intermediate.

Causality and Experimental Rationale:

-

Reagents : 4-chloro-3-nitrobenzoyl chloride is the electrophile. The highly reactive acyl chloride is readily attacked by the secondary amine of 2-methylpiperazine, which acts as the nucleophile.

-

Base : Triethylamine (TEA) is a non-nucleophilic organic base used as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. TEA neutralizes the HCl in situ.

-

Solvent : Dichloromethane (DCM) is an excellent aprotic solvent for this reaction, as it dissolves the reactants well and does not participate in the reaction.

-

Temperature Control : The reaction is initiated at 0-5 °C (ice bath) to control the initial exothermic reaction rate, preventing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram

Caption: Workflow for the N-acylation synthesis of the intermediate.

Step-by-Step Methodology

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperazine).

-

Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Add triethylamine (TEA, 1.5 eq) dropwise to the solution.

-

In a separate flask, dissolve 4-chloro-3-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the 4-chloro-3-nitrobenzoyl chloride solution dropwise to the cooled piperazine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine as a solid.

Self-Validation System

To confirm the successful synthesis of the target intermediate, the purified product must be characterized.

| Parameter | Expected Result |

| Visual | Typically a yellow or off-white solid. |

| ¹H NMR | Characteristic aromatic proton signals shifted downfield due to the electron-withdrawing nitro and chloro groups. Complex aliphatic signals for the 2-methylpiperazine ring protons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₄ClN₃O₃, MW: 299.71 g/mol ). |

Protocol 2: Reduction to 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine

This protocol details the conversion of the nitro-intermediate into the corresponding aniline. This step is critical as it "activates" the molecule for subsequent coupling reactions by creating a nucleophilic amino group.

Causality and Experimental Rationale:

-

Method : Catalytic hydrogenation is a clean, high-yielding, and widely used method for the reduction of aromatic nitro groups.[8][9]

-

Catalyst : Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficiency and activity.[10] A 5-10% loading is standard.

-

Hydrogen Source : Pressurized hydrogen gas (H₂) is the reducing agent. The reaction is typically run in a Parr shaker or a similar hydrogenation apparatus.

-

Solvent : Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are inert under hydrogenation conditions.

-

Dechlorination Risk : A potential side reaction is the hydrogenolysis (removal) of the aromatic chlorine atom. Using a specialized, deactivated catalyst (e.g., sulfided platinum on carbon) or carefully controlling reaction time and temperature can mitigate this risk.[10] For standard Pd/C, monitoring the reaction closely is crucial.

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of the nitro-intermediate.

Step-by-Step Methodology

-

In a hydrogenation vessel, dissolve 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine (1.0 eq) in ethanol (approx. 20 mL per mmol of substrate).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 psi).[11]

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude aniline product.

-

The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Self-Validation System

Confirmation of the aniline product is critical before proceeding to the next stage of kinase inhibitor synthesis.

| Parameter | Expected Result |

| Visual | Color change from yellow/off-white to a colorless or greyish solid. |

| ¹H NMR | Disappearance of the downfield nitro-aromatic signals and appearance of new, upfield aromatic signals. A broad singlet corresponding to the new -NH₂ protons will appear. |

| Mass Spec (ESI+) | A shift in the [M+H]⁺ peak corresponding to the reduction of NO₂ to NH₂ (a mass decrease of 30 Da). Expected MW for C₁₂H₁₆ClN₃O is 269.73 g/mol . |

Application in Kinase Inhibitor Scaffolding

The synthesized aniline, 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine , is now a valuable building block for creating the final drug molecule. In the context of brigatinib synthesis, this aniline intermediate would undergo a nucleophilic aromatic substitution (SₙAr) reaction with a substituted dichloropyrimidine core.[11][12][13] The amino group acts as the nucleophile, displacing a chlorine atom on the pyrimidine ring to form the final carbon-nitrogen bond that links the two key fragments of the inhibitor.

Mechanism of Kinase Inhibition

The final inhibitor molecule is designed to compete with adenosine triphosphate (ATP) for binding within the kinase domain of a receptor tyrosine kinase like ALK or EGFR.[5] Aberrant kinase activity, often caused by genetic mutations or rearrangements, leads to uncontrolled cell signaling and proliferation, a hallmark of cancer.[14][15][16] The inhibitor sits in the ATP-binding pocket, preventing the phosphorylation of downstream substrate proteins and thereby blocking the oncogenic signaling cascade.[5]

Signaling Pathway Diagram: Tyrosine Kinase Inhibition

Caption: Generalized pathway of receptor tyrosine kinase (RTK) inhibition.

Summary of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chloro-3-nitrobenzoyl chloride | C₇H₃Cl₂NO₃ | 220.01 | Starting Material (Electrophile) |

| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Starting Material (Nucleophile) |

| 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine | C₁₂H₁₄ClN₃O₃ | 299.71 | Key Intermediate |

| 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine | C₁₂H₁₆ClN₃O | 269.73 | Activated Intermediate |

References

-

A Novel ALK Secondary Mutation and EGFR Signaling Cause Resistance to ALK Kinase Inhibitors. (2011). AACR Journals. Available at: [Link]

-

Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. (2022). Nature Reviews Clinical Oncology. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Available at: [Link]

-

ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). Annals of Cancer Research and Therapy. Available at: [Link]

-

Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (2023). Frontiers in Pharmacology. Available at: [Link]

-

Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. (2022). PubMed. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

-

Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Available at: [Link]

- Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.). Google Patents.

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. (2023). ACS Publications. Available at: [Link]

-

Preparation method of ALK inhibitor Brigatinib. (2020). Eureka | Patsnap. Available at: [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). PMC. Available at: [Link]

-

4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC. Available at: [Link]

-

Scheme 1. Synthesis of brigatinib. (n.d.). ResearchGate. Available at: [Link]

-

A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PMC. Available at: [Link]

- Preparation method of ALK inhibitor brigatinib. (n.d.). Google Patents.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Available at: [Link]

-

Catalytic Hydrogenation Reaction. (2016). AZoM. Available at: [Link]

-

Hydrogenation of Nitro Product. (n.d.). Scribd. Available at: [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). MDPI. Available at: [Link]

-

1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine. (n.d.). PubChem. Available at: [Link]

-

1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Ethyl 4-chloro-3-nitrobenzoate. (n.d.). PMC. Available at: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. Available at: [Link]

- Synthesis method for meclozine and synthesis method for meclozine hydrochloride. (n.d.). Google Patents.

-

1-(3-Chloropropyl)-4-methylpiperazine. (n.d.). PubChem. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. scribd.com [scribd.com]

- 10. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 11. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]

- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oaepublish.com [oaepublish.com]

Application Note & Scale-Up Protocol: Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine, a key intermediate in pharmaceutical development. The protocol details a robust and efficient acylation reaction, emphasizing process control, safety, and scalability. By explaining the chemical principles behind each step, this guide is designed for researchers, chemists, and process development professionals aiming to produce this compound in significant quantities. The methodology includes detailed operational instructions, safety and hazard analysis, process data, and characterization, ensuring a reliable and reproducible synthesis.

Chemical Principles and Strategic Approach

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine is achieved through a nucleophilic acyl substitution. This classic amide bond formation is one of the most critical transformations in organic and medicinal chemistry.[1][2] The core of this process involves the reaction of a highly reactive acyl chloride with a nucleophilic secondary amine.

Reaction: 4-Chloro-3-nitrobenzoyl chloride + 2-Methylpiperazine → 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine + HCl

Causality of Experimental Design:

-

Acylating Agent: 4-Chloro-3-nitrobenzoyl chloride is an excellent electrophile. The presence of the electron-withdrawing nitro group and the inherent reactivity of the acyl chloride functional group make the carbonyl carbon highly susceptible to nucleophilic attack. This reagent can be synthesized from the corresponding carboxylic acid using agents like thionyl chloride or oxalyl chloride.[3]

-

Nucleophile: 2-Methylpiperazine contains two secondary amine groups. In this reaction, one of the nitrogens acts as the nucleophile. Due to the statistical probability and potential for di-acylation, controlling the stoichiometry is critical. The methyl group introduces asymmetry, which can be relevant in subsequent synthetic steps.

-

Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl) gas. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to stoichiometrically neutralize the HCl as it forms, driving the reaction to completion.

-

Solvent Selection: Dichloromethane (DCM) is chosen as the primary solvent due to its excellent solvating properties for both reactants, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

-

Temperature Control: The acylation of amines is a highly exothermic reaction. For a large-scale synthesis, controlling the temperature is paramount to prevent runaway reactions and minimize the formation of impurities. The protocol employs a slow, controlled addition of the acyl chloride to the amine solution at a reduced temperature (0-5 °C).

Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with containment.

-

4-Chloro-3-nitrobenzoyl chloride: This is a corrosive and lachrymatory substance.[4][5] It causes severe skin burns and eye damage.[4] It will react violently with water or other protic solvents to release HCl gas.

-

PPE: Chemical-resistant gloves (nitrile or neoprene), a lab coat, and full-face protection (goggles and face shield) are mandatory.

-

Handling: Handle only in a fume hood. Keep away from moisture. Use spark-proof tools.

-

-

2-Methylpiperazine: This compound is corrosive and can cause skin and eye irritation.

-

PPE: Standard PPE including gloves, lab coat, and safety glasses is required.

-

-

Triethylamine (TEA): A flammable liquid and vapor that is toxic if inhaled and corrosive.

-

PPE: Handle in a fume hood, away from ignition sources. Standard PPE is required.

-

-

Hydrogen Chloride (HCl): A toxic and corrosive gas is generated during the reaction. The use of a base scavenger and conducting the reaction in a fume hood are essential to manage this hazard. An external acid gas scrubber connected to the reactor's off-gas line is recommended for large-scale operations.

Detailed Experimental Protocol

This protocol is designed for a ~20 g scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Chloro-3-nitrobenzoyl chloride | ≥98% | Sigma-Aldrich | 38818-50-7 |

| 2-Methylpiperazine | ≥98% | Sigma-Aldrich | 109-07-9 |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | 144-55-8 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | 7487-88-9 |

| Ethyl Acetate | ACS Grade | - | 141-78-6 |

| Hexanes | ACS Grade | - | 110-54-3 |

Equipment:

-

1 L three-neck round-bottom flask (or jacketed reactor)

-

Mechanical stirrer with a PTFE paddle

-

Thermometer or thermocouple probe

-

250 mL pressure-equalizing dropping funnel

-

Inert gas inlet (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Reaction Workflow Visualization

Caption: Process workflow for the synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine.

Step-by-Step Procedure

-

Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Purge the system with dry nitrogen.

-

Charge Amine Solution: To the flask, add 2-methylpiperazine (10.0 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (300 mL). Stir until fully dissolved. Add triethylamine (15.2 mL, 11.1 g, 110 mmol, 1.1 eq).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Prepare Acyl Chloride Solution: In a separate dry flask, dissolve 4-chloro-3-nitrobenzoyl chloride (22.0 g, 100 mmol, 1.0 eq) in anhydrous dichloromethane (150 mL). Transfer this solution to the dropping funnel.

-

Controlled Addition: Add the acyl chloride solution dropwise to the cold amine solution over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting 2-methylpiperazine indicates completion.

-

Workup - Quenching: Slowly pour the reaction mixture into 200 mL of deionized water in a separatory funnel. Shake and separate the layers.

-

Workup - Washes: Wash the organic layer sequentially with:

-

1 x 150 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acid).

-

1 x 150 mL of deionized water.

-

1 x 150 mL of brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (approximately 1:2 ratio) to afford the pure product as a crystalline solid.

-

Isolation: Filter the crystals, wash with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.

Process Data and Expected Results

| Parameter | Value | Notes |

| Reactant Quantities | ||

| 4-Chloro-3-nitrobenzoyl chloride | 22.0 g (100 mmol, 1.0 eq) | Limiting Reagent |

| 2-Methylpiperazine | 10.0 g (100 mmol, 1.0 eq) | |

| Triethylamine | 11.1 g (110 mmol, 1.1 eq) | Acid Scavenger |

| Product Information | ||

| Molecular Formula | C₁₂H₁₄ClN₃O₃ | |

| Molecular Weight | 283.71 g/mol | |

| Theoretical Yield | 28.37 g | |

| Expected Outcome | ||

| Typical Actual Yield | 24.1 - 26.1 g (85-92%) | |

| Appearance | Off-white to pale yellow solid | |

| Purity (by HPLC) | >98% | |

| Melting Point | ~115-118 °C | Literature values may vary. |

Reaction Mechanism Visualization

Caption: Mechanism of nucleophilic acyl substitution for the amide bond formation.

References

- Vertex AI Search. (2024).

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoyl Chloride.

- Thermo Fisher Scientific. (2025).

- Apollo Scientific. (2022).

- De Figueiredo, R. M., & Suppo, J.-S. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

- Patil, S. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Journal of Applicable Chemistry, 1(3), 366-373.

- Novotna, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylpiperazine Acylation Optimization

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research or process development setting.

Ticket ID: 2MP-ACYL-OPT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The Core Challenge: Acylating 2-methylpiperazine (2-MP) presents a classic competing nucleophile problem. You are dealing with a heterocycle containing two secondary amines with distinct steric environments but similar electronic properties.

-

N4 Position (Distal): Sterically unhindered. This is the kinetic nucleophile.[1] It reacts fastest with electrophiles.[1]

-

N1 Position (Proximal): Sterically hindered by the adjacent C2-methyl group.[1] Reacts slower.

-

The "Yield Trap": The reactivity difference between N1 and N4 is not infinite.[1] Without precise control, you will encounter a statistical mixture of N4-monoacyl (desired), N1-monoacyl (impurity), and N1,N4-bisacyl (yield killer).[1] Furthermore, the high water solubility of 2-MP derivatives often leads to massive product loss during aqueous workup.[1]

Decision Matrix: Which Isomer Do You Need?

Before starting, confirm your target regioisomer.[1] The synthetic routes are diametrically opposed.[1]

| Target Isomer | Difficulty | Primary Strategy | Key Constraint |

| N4-Acyl | Low/Med | Direct Acylation | Requires strict stoichiometry control to prevent bis-acylation. |

| N1-Acyl | High | Protection/Deprotection | Requires blocking N4 first; direct synthesis is rarely selective enough.[1] |

Visual Troubleshooting Workflows

Workflow A: Synthetic Strategy Selector

This logic gate determines your experimental setup based on your target.[1]

Caption: Strategic decision tree for selecting the correct synthetic pathway based on regioselectivity requirements.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of N4-Acyl-2-methylpiperazine

Use this for: Direct functionalization of the less hindered nitrogen.

The "High Dilution" Principle: To minimize bis-acylation, the concentration of the acylating agent must never exceed the concentration of the amine locally.[1]

-

Setup: Dissolve 2-methylpiperazine (2.0 - 3.0 equivalents) in anhydrous DCM (0.1 M concentration).

-

Why Excess? The excess diamine acts as a sacrificial base and statistically ensures the acyl chloride encounters a free amine, not a mono-acylated product.[1]

-

-

Base: Add Triethylamine (1.1 eq relative to acyl chloride) .

-

Cooling: Cool mixture to -10°C (Ice/Salt bath).

-

Why? Low temperature amplifies the kinetic difference between N4 and N1.[1]

-

-

Addition: Dissolve Acyl Chloride (1.0 eq) in DCM. Add this solution dropwise over 60–90 minutes.

-

Critical: Rapid addition causes local "hotspots" of high concentration, leading to bis-acylation.[1]

-

-

Workup (The "Salting Out" Trick):

Protocol 2: Selective Synthesis of N1-Acyl-2-methylpiperazine

Use this for: Functionalizing the hindered nitrogen.

-

N4-Protection: React 2-MP (1.0 eq) with Boc₂O (0.9 eq) in DCM at 0°C.

-

Selectivity: The Boc group preferentially reacts with the unhindered N4.[1]

-

Purification: Remove bis-Boc impurities via column chromatography (usually elutes first) or selective extraction.

-

-

N1-Acylation: React the N4-Boc-2-methylpiperazine with your Acyl Chloride (1.2 eq) and DIPEA (1.5 eq) in DCM or THF.

-

Note: Since N1 is hindered, you may need to warm the reaction to RT or reflux.[1]

-

-

Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the N4-Boc group.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting 30% Bis-acylated product."

Diagnosis: Local concentration of acyl chloride is too high, or reaction is too fast.[1] Corrective Actions:

-

Increase Dilution: Double the solvent volume for the amine solution.

-

Reverse Addition: Do not add amine to acid chloride.[1] Always add acid chloride to amine.[1]

-

Switch Reagents: Switch from highly reactive Acid Chlorides to N-hydroxysuccinimide (NHS) esters or use coupling agents (EDC/HOBt). These react slower, allowing the higher nucleophilicity of the starting material to dominate over the product.[1]

Issue 2: "My product disappears during aqueous workup."

Diagnosis: 2-methylpiperazine amides are amphiphilic and often prefer the aqueous phase, especially at neutral/acidic pH.[1] Corrective Actions:

-

pH Swing: Ensure the pH is >10 during extraction to keep the remaining amine free-base (non-ionized).[1]

-

Solvent Modification: Use CHCl3:IPA (3:1) for extraction. The alcohol disrupts hydrogen bonding with water.[1]

-

Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) overnight.

Issue 3: "I cannot separate N1 and N4 isomers by column chromatography."

Diagnosis: Regioisomers of piperazines often have identical Rf values on silica.[1] Corrective Actions:

-

Change Stationary Phase: Switch to Amine-functionalized silica . It reduces tailing and often resolves isomers better than standard silica.[1]

-

Derivatization: If analytical separation is needed, react the crude with a bulky protecting group (e.g., Cbz-Cl) to cap the remaining nitrogen, separate the di-functionalized isomers, and then deprotect.[1]

Quantitative Data: Solubility & pKa

Understanding the physicochemical properties is key to isolation.[1]

| Parameter | Piperazine | 2-Methylpiperazine | Impact on Protocol |

| pKa1 (N4) | ~9.73 | ~9.6 (Est) | At pH 10, N4 is neutral (extractable). |

| pKa2 (N1) | ~5.35 | ~5.2 (Est) | At pH 6, N1 is neutral, but N4 is protonated.[1] |

| LogP | -1.17 | -0.65 | Highly hydrophilic. Requires polar organic solvents for extraction.[1] |

Note: The methyl group at C2 slightly lowers the pKa of the adjacent N1 via steric inhibition of solvation, making N1 less basic and less nucleophilic than N4.[1]

References

-

Regioselectivity in Piperazines

- Title: "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Deriv

-

Source: BenchChem / ResearchGate[1]

-

pKa & Thermodynamics

-

Mono-functionalization Strategies

- Title: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines"

- Source: Molecules (NIH/PMC)

-

URL:[Link]

-

Purification Techniques

Sources

Preventing racemization of (S)-2-methylpiperazine during coupling

The following guide serves as a Tier 3 Technical Support resource for researchers encountering stereochemical integrity issues with (S)-2-methylpiperazine.

Ticket ID: #8492-MPZ-CHIRAL Subject: Troubleshooting Loss of Enantiomeric Excess (ee) During Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Root Cause Analysis

User Issue: "I am observing a loss of optical purity (racemization) when coupling (S)-2-methylpiperazine."

Technical Diagnosis: Direct racemization of the (S)-2-methylpiperazine C2 center under standard amide coupling conditions (0–25°C, mild base) is chemically improbable . The C-H bond at the C2 position of a secondary amine has a pKa > 40; it does not deprotonate/reprotonate under standard coupling conditions.

If you observe a drop in enantiomeric excess (ee) or diastereomeric ratio (dr), it is almost certainly due to one of three "Phantom Racemization" scenarios:

-

Scenario A (The Partner Effect): You are coupling with a chiral carboxylic acid. The acid is racemizing (epimerizing) during activation, not the piperazine. This occurs because 2-methylpiperazine is sterically hindered, slowing the coupling rate and allowing the activated acid intermediate (e.g., oxazolone) to racemize.

-

Scenario B (Regio-Confusion): You are generating a mixture of N1- and N4-acylated products. If not fully separated, these regioisomers can mimic chiral impurities in HPLC traces.

-

Scenario C (Input Contamination): The starting material was not 99% ee. (S)-2-methylpiperazine is hygroscopic and can be difficult to purify if the salt form is not handled correctly.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to identify the specific failure point in your synthesis.

Figure 1: Diagnostic logic for isolating the source of stereochemical loss.

Core Protocol: The "Low-Epimerization" Coupling

If you are coupling a chiral acid to (S)-2-methylpiperazine, standard reagents (EDC/HOBt, HATU) often lead to epimerization because the nucleophilic attack of the hindered piperazine is slow.

The Solution: T3P (Propanephosphonic Acid Anhydride) T3P is the industry standard for coupling hindered secondary amines with chiral acids because it acts as an acid scavenger and does not generate free equivalents of base that promote oxazolone formation (the primary pathway for acid racemization) [1, 2].

Optimized T3P Coupling Procedure

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

(S)-2-Methylpiperazine (1.1 equiv)

-

Solvent: EtOAc or DMF (EtOAc preferred for easier workup)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) — Note: Pyridine often yields lower epimerization than DIPEA.

-

Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid and (S)-2-methylpiperazine in EtOAc (concentration ~0.1 M) at 0°C.

-

Base Addition: Add Pyridine dropwise. Stir for 5 minutes.

-

Activation: Add T3P solution dropwise over 5–10 minutes at 0°C.

-

Critical Control Point: Keeping the temperature at 0°C during addition prevents exotherm-induced epimerization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir.

-

Monitoring: Monitor via LCMS. T3P reactions are typically faster than EDC.

-

-

Quench: Once complete, quench with water.

-

Workup: Wash the organic layer with 0.5M HCl (to remove excess piperazine/pyridine), then Sat. NaHCO3, then Brine.

Why this works: T3P forms a highly reactive mixed anhydride but does so in a way that minimizes the lifetime of the activated species, reducing the window for the alpha-proton of the acid to be abstracted [4].

Addressing Regioselectivity (The "Purity" Trap)

(S)-2-methylpiperazine has two nucleophilic nitrogens: N1 (hindered, adjacent to methyl) and N4 (unhindered).

-

The Problem: If you attempt to couple directly without protection, you will get a mixture of N1-acyl and N4-acyl products. These are regioisomers, not enantiomers, but they can be difficult to separate and quantify.

-

The Fix: Use orthogonal protection strategies.

| Desired Product | Starting Material Required | Why? |

| N4-Acylation | (S)-1-Boc-2-methylpiperazine | The N1-Boc group forces reaction at N4. This is the most common commercial building block. |

| N1-Acylation | (S)-4-Boc-2-methylpiperazine | The N4-Boc group forces reaction at the hindered N1. Note: This coupling will be slower and requires the T3P protocol above. |

Analytical Validation (QC)

You cannot rely on standard C18 HPLC to distinguish enantiomers. You must use Chiral HPLC or derivatization.

Method A: Direct Chiral HPLC

-

Column: Chiralpak AD-H or IC (Daicel).

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm.

-

Note: The free amine often tails; adding 0.1% diethylamine (DEA) is mandatory to sharpen peaks [3].

Method B: Marfey’s Analysis (Derivatization)

If you lack a chiral column, derivatize the piperazine with Marfey’s Reagent (FDAA).

-

React (S)-2-methylpiperazine (or hydrolysate of your product) with FDAA.

-

Analyze on a standard C18 HPLC column. The diastereomers will have distinct retention times.

Frequently Asked Questions (FAQ)

Q: Can I use HATU instead of T3P? A: Yes, but HATU is "too" good at activating. It forms the activated ester instantly. If the hindered piperazine reacts slowly, the excess base (DIPEA) required for HATU has time to deprotonate the alpha-carbon of your chiral acid. If you must use HATU, use collidine (a weaker, hindered base) instead of DIPEA/TEA to reduce this risk.

Q: My starting material is a salt (e.g., 2HCl). Does this affect racemization? A: Indirectly. To use the salt, you must add extra base to free the amine. This localized high concentration of base can be detrimental to the coupling partner (the acid). We recommend "free-basing" the piperazine in a separate extraction step (DCM/NaOH) before adding it to the delicate chiral acid coupling mixture.

Q: Is the methyl group at C2 stable to high temperatures? A: Yes. The C2 center is thermally stable up to >100°C in neutral/basic conditions. However, if you use Pd-catalysis (e.g., Buchwald-Hartwig) at high temperatures (>100°C) with strong alkoxide bases (NaOtBu), you risk dehydrogenation to the imine, which destroys chirality. For amide couplings, this is not a concern.

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Curia Global. (2024). "Propane-phosphonic Acid Anhydride – T3P® Reagent."[4][5] Technical Data Sheet.

-

Phenomenex. (2025). "Chiral HPLC Separations: Method Development Guide."

-

Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation."[4][5] Organic Process Research & Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. curiaglobal.com [curiaglobal.com]

Technical Support Center: Optimizing Solvent Selection for Benzoyl Chloride Amidation

Welcome to the technical support center for optimizing benzoyl chloride amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach. By understanding the underlying principles of solvent effects, you can significantly improve reaction yield, purity, and consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in a benzoyl chloride amidation reaction?

The solvent plays a multifaceted role in the amidation process. Its primary functions are:

-

Solubilizing Reactants: The solvent must effectively dissolve both the benzoyl chloride and the amine to ensure they are in the same phase and can interact.

-

Influencing Reaction Rate: The polarity of the solvent can significantly impact the rate of the nucleophilic acyl substitution. Polar solvents can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction.[1]

-

Preventing Side Reactions: A key role of the solvent is to minimize unwanted side reactions, most notably the hydrolysis of benzoyl chloride.[2][3]

-

Facilitating Product Isolation: The choice of solvent can simplify the work-up and purification process.

Q2: Why are anhydrous aprotic solvents generally recommended for this reaction?

Anhydrous (water-free) aprotic solvents are the preferred choice for several critical reasons:

-

Preventing Hydrolysis: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid as an undesired byproduct.[3][4] Using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this.[2]

-

Avoiding Reactivity with the Solvent: Aprotic solvents, unlike protic solvents (e.g., alcohols, water), do not have acidic protons that can react with the benzoyl chloride or the amine.

-

Compatibility with Common Bases: Many amidation reactions utilize a tertiary amine base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2][5] Aprotic solvents are generally compatible with these bases.

Commonly recommended anhydrous aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[2][6][]

Q3: Can I use a biphasic solvent system? What are the advantages?

Yes, a two-phase system, often referred to as Schotten-Baumann conditions, is a classic and effective method for amidation.[6][8][9] This typically involves an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing a base (like sodium hydroxide).[6]

Advantages of a Biphasic System:

-

Efficient HCl Neutralization: The aqueous base efficiently neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6][10]

-

Minimizing Amine Protonation: By removing the HCl, the base prevents the protonation of the amine nucleophile, ensuring it remains active.[11]

-

Simplified Work-up: The product remains in the organic layer, while the salt byproduct and excess base are in the aqueous layer, facilitating separation.[6]

Q4: My reaction yield is low. How can solvent selection be the cause?

Low yield can often be traced back to suboptimal solvent choice. Here are some potential reasons:

-

Poor Solubility of Reactants: If either the benzoyl chloride or the amine has low solubility in the chosen solvent, the reaction rate will be significantly reduced.

-

Hydrolysis of Benzoyl Chloride: If the solvent is not sufficiently anhydrous, a significant portion of the starting material will be converted to benzoic acid.[4]

-

Side Reactions with the Solvent: In rare cases, the solvent itself might react with the starting materials or intermediates.

-

Suboptimal Polarity: The polarity of the solvent can influence the stability of the transition state. An inappropriate solvent polarity may slow down the desired reaction pathway.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and offers solutions related to solvent optimization.

Problem 1: Significant amount of benzoic acid in the final product.

-

Cause: This is a clear indication of benzoyl chloride hydrolysis.[4][12]

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents.[2] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (nitrogen or argon).[2]

-

Solvent Choice: While aprotic solvents are generally preferred, consider the hygroscopic nature of some solvents like THF. Dichloromethane or toluene may be better options if moisture is a persistent issue.

-

Order of Addition: Add the benzoyl chloride dropwise to the solution of the amine. This ensures the highly reactive benzoyl chloride is immediately consumed by the amine, minimizing its exposure to trace amounts of water.

-

Problem 2: Reaction is very slow or incomplete.

-

Cause: This could be due to poor solubility of reactants or a slow reaction rate in the chosen solvent.

-

Troubleshooting Steps:

-

Solubility Check: Before running the full reaction, perform a small-scale solubility test of both your amine and benzoyl chloride in the intended solvent.

-

Increase Solvent Polarity: If reactants are sufficiently soluble, consider switching to a more polar aprotic solvent. For example, if the reaction is slow in toluene, trying dichloromethane or acetonitrile might increase the rate. However, be mindful that highly polar solvents can sometimes promote side reactions.

-

Temperature Adjustment: Gently heating the reaction mixture can increase the rate. However, this should be done cautiously as it can also promote side reactions. A thorough solvent screen at room temperature is recommended first.

-

Problem 3: Formation of multiple unidentified byproducts.

-

Cause: This can be a complex issue, but the solvent can play a role in promoting side reactions.

-

Troubleshooting Steps:

-

Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could interfere with the reaction.

-

Evaluate Solvent-Reactant Compatibility: Consider the possibility of the solvent reacting with your starting materials or intermediates, especially with highly functionalized molecules.

-

Systematic Solvent Screening: A systematic screen of different solvent classes (e.g., chlorinated, ethereal, aromatic) can help identify a solvent that minimizes byproduct formation.

-

Experimental Protocols & Data

Solvent Property Comparison

The selection of an appropriate solvent is a critical step in optimizing your amidation reaction. The following table summarizes the key properties of commonly used aprotic solvents to aid in your decision-making process.[13][14][15]

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility ( g/100g ) |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 9.08 | 1.3 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.58 | Miscible |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 4.34 | 6.9 |

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | 0.05 |

| Acetonitrile | CH₃CN | 81.6 | 0.786 | 37.5 | Miscible |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Miscible |

Protocol: Small-Scale Solvent Screening for Benzoyl Chloride Amidation

This protocol outlines a general procedure for systematically screening different solvents to identify the optimal conditions for your specific amidation reaction.

Materials:

-

Benzoyl chloride

-

Amine of interest

-

Selected anhydrous aprotic solvents (e.g., DCM, THF, Toluene, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine)

-

Small reaction vials with stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates and appropriate mobile phase

-

LC-MS for detailed analysis (optional)

Procedure:

-

Preparation: Set up a series of oven-dried reaction vials, each containing a stir bar. Purge each vial with an inert gas.

-

Amine and Base Addition: To each vial, add your amine (1.0 equivalent) and dissolve it in one of the selected anhydrous solvents (provide enough to ensure stirring). Then, add the tertiary amine base (1.1 - 1.5 equivalents).

-

Benzoyl Chloride Addition: While stirring, add benzoyl chloride (1.05 equivalents) dropwise to each vial.

-

Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) using Thin Layer Chromatography (TLC). Note the consumption of starting materials and the formation of the product.

-

Analysis: Compare the TLC results from each solvent system. The ideal solvent will show the fastest and cleanest conversion to the desired amide product with minimal byproduct formation. For a more quantitative comparison, LC-MS analysis can be performed on aliquots from each reaction.

-

Work-up (for analysis): Quench a small aliquot of the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate for analysis.

Visualizing the Process

Reaction Mechanism

The amidation of benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

Caption: Nucleophilic acyl substitution mechanism for benzoyl chloride amidation.